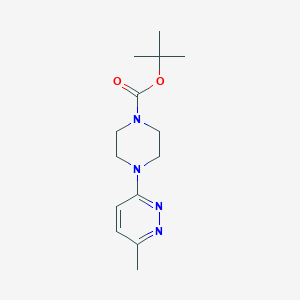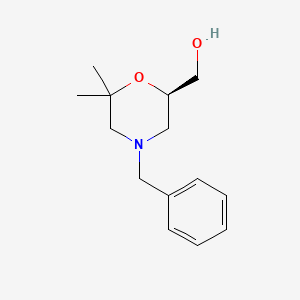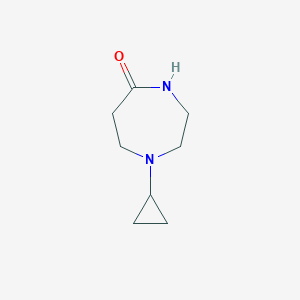
4-Bromo-5-fluoro-1H-bencimidazol
Descripción general
Descripción
4-Bromo-5-fluoro-1H-benzimidazole is a compound with the molecular weight of 215.02 . It is a solid at ambient temperature .
Synthesis Analysis
Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . A variety of functional groups are compatible with this procedure .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-fluoro-1H-benzimidazole is represented by the InChI code1S/C7H4BrFN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11) . Chemical Reactions Analysis
Benzimidazoles can be synthesized from o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . DMSO plays three vital roles in this process: carbon source, solvent, and oxidant .Physical And Chemical Properties Analysis
4-Bromo-5-fluoro-1H-benzimidazole is a solid at ambient temperature . It has a molecular weight of 215.02 .Aplicaciones Científicas De Investigación
Investigación Anticancerígena
4-Bromo-5-fluoro-1H-bencimidazol: ha sido estudiado por su potencial como agente anticancerígeno. Los derivados del benzimidazol son conocidos por exhibir un amplio espectro de actividad biológica, incluidas propiedades anticancerígenas . Pueden actuar como inhibidores enzimáticos, interrumpiendo el crecimiento de las células cancerosas. Las características estructurales del benzimidazol permiten la unión a varios objetivos terapéuticos, lo que lo convierte en un andamiaje valioso en el diseño de nuevos fármacos anticancerígenos.
Inhibición de la Ureasa
Este compuesto ha sido investigado por su actividad inhibitoria de la ureasa . La ureasa es una enzima que cataliza la hidrólisis de la urea en amoníaco y dióxido de carbono, y su inhibición es crucial para tratar infecciones causadas por bacterias productoras de ureasa. Los derivados del benzimidazol, incluido el This compound, han mostrado resultados prometedores como potentes inhibidores de la ureasa.
Aplicaciones Antimicrobianas y Antifúngicas
Los derivados del benzimidazol han demostrado acciones inhibitorias de buenas a moderadas contra varias cepas de bacterias y hongos, incluidos Staphylococcus aureus y Mycobacterium tuberculosis . Esto los convierte en candidatos potenciales para desarrollar nuevos agentes antimicrobianos y antifúngicos.
Desarrollo de Fármacos
El compuesto sirve como un intermedio clave en la síntesis de varios fármacos. Su presencia en la estructura molecular de fármacos como Binimetinib, que se usa para tratar el melanoma, destaca su importancia en la química medicinal .
Estudios Biológicos
En la investigación biológica, el This compound se utiliza para estudiar las vías de señalización celular y los procesos celulares. Se puede utilizar para investigar el papel de enzimas y receptores específicos en diversas enfermedades .
Síntesis Química
El compuesto se utiliza en la síntesis química como un bloque de construcción para crear moléculas complejas. Su reactividad permite la formación de varios enlaces, lo que lo convierte en un reactivo versátil en la síntesis orgánica .
Aplicaciones de Laboratorio
En entornos de laboratorio, el This compound se utiliza para fines analíticos y preparativos. Puede ser un compuesto estándar o de referencia en cromatografía y otras técnicas analíticas .
Uso Industrial
Si bien las aplicaciones industriales específicas del This compound no se informan ampliamente, los derivados del benzimidazol se utilizan generalmente en la fabricación de tintes, pigmentos y otros productos químicos industriales debido a su estabilidad y propiedades reactivas .
Mecanismo De Acción
Target of Action
Benzimidazole derivatives are known for their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the nh moiety of benzimidazole is essential for polar interaction by forming a hydrogen bond with carbonyl of ser507 . This interaction could potentially alter the function of the target protein, leading to the observed biological effects.
Biochemical Pathways
Benzimidazole derivatives have been reported to inhibit urease, an enzyme that plays a crucial role in the nitrogen cycle . This suggests that 4-Bromo-5-fluoro-1H-benzimidazole might interact with similar biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution in the body
Result of Action
Given the wide range of biological activities associated with benzimidazole derivatives , it is likely that this compound could have multiple effects at the cellular level, depending on the specific targets it interacts with.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 4-Bromo-5-fluoro-1H-benzimidazole, it is recommended to be stored at ambient temperature , suggesting that extreme temperatures could potentially affect its stability
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-5-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGYJBOPQDDBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360962-58-8 | |
| Record name | 4-Bromo-5-fluoro-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B1376039.png)



![1-(4-Acetylphenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1376047.png)



![Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1376055.png)

![Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate](/img/structure/B1376058.png)
